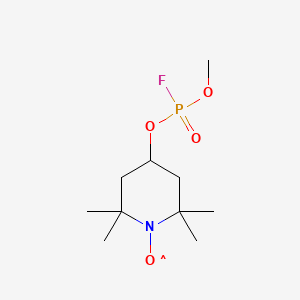

4-Methoxyfluorophosphinyloxy-TEMPO

Beschreibung

Eigenschaften

InChI |

InChI=1S/C10H20FNO4P/c1-9(2)6-8(16-17(11,14)15-5)7-10(3,4)12(9)13/h8H,6-7H2,1-5H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXMDYMRGVNYRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OP(=O)(OC)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FNO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857988 |

Source

|

| Record name | (4-{[Fluoro(methoxy)phosphoryl]oxy}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181702-77-2 |

Source

|

| Record name | (4-{[Fluoro(methoxy)phosphoryl]oxy}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyfluorophosphinyloxy-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Functionalized Nitroxide Radical

4-Methoxyfluorophosphinyloxy-TEMPO, with the CAS number 181702-77-2, represents a specialized derivative of the well-known stable nitroxide radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). This guide provides a comprehensive technical overview of its core attributes, postulated synthesis, and potential applications, drawing upon the extensive knowledge of the parent TEMPO molecule and related functionalized nitroxides. While specific literature on 4-Methoxyfluorophosphinyloxy-TEMPO is sparse, its structure suggests a unique combination of properties derived from the TEMPO radical core and the introduction of a methoxy and a fluorophosphinyloxy group at the 4-position. This functionalization is anticipated to modulate the radical's reactivity, solubility, and potential as a probe or labeling agent in biological and materials science contexts.

The TEMPO moiety is a stable free radical, a characteristic attributed to the delocalization of the radical electron between the nitrogen and oxygen atoms, and the steric hindrance provided by the four methyl groups which protect the radical from dimerization or reaction with other molecules.[1] This stability allows TEMPO and its derivatives to be used in a wide range of applications, including as catalysts for selective oxidation of alcohols, mediators in controlled radical polymerization, and as spin labels for electron paramagnetic resonance (EPR) spectroscopy.[1][2] The substitution at the 4-position of the piperidine ring allows for the fine-tuning of the molecule's physical and chemical properties without significantly altering the fundamental radical character.[3]

Predicted Physicochemical Properties

The properties of 4-Methoxyfluorophosphinyloxy-TEMPO can be inferred from its constituent parts. The presence of the methoxy and fluorophosphinyloxy groups will influence its polarity, solubility, and thermal stability compared to the parent TEMPO.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H19FNO4P | Based on the structure of 4-hydroxy-TEMPO and the addition of a methoxy and fluorophosphinoyl group. |

| Molecular Weight | ~283.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an orange to reddish solid or oil | TEMPO and its derivatives are typically orange-red crystalline solids or oils.[1] |

| Solubility | Expected to be soluble in a range of organic solvents. | The methoxy and fluorophosphinyloxy groups will increase polarity compared to TEMPO, likely enhancing solubility in polar organic solvents. |

| Thermal Stability | Moderate | While the nitroxide radical is stable, the fluorophosphinyloxy group may be susceptible to hydrolysis under certain conditions. |

| Paramagnetism | Paramagnetic | The defining feature of the TEMPO nitroxide radical. |

Postulated Synthesis Pathway

A plausible synthetic route to 4-Methoxyfluorophosphinyloxy-TEMPO would likely start from a readily available 4-substituted TEMPO derivative, such as 4-hydroxy-TEMPO. The synthesis can be envisioned as a two-step process involving the introduction of the methoxy group followed by the fluorophosphinoylation of the hydroxyl group.

Caption: Proposed two-step synthesis of 4-Methoxyfluorophosphinyloxy-TEMPO.

Step-by-Step Experimental Protocol (Postulated)

Step 1: Synthesis of 4-Methoxy-TEMPO from 4-Hydroxy-TEMPO

-

Materials: 4-Hydroxy-TEMPO, sodium hydride (NaH), methyl iodide (CH3I), and an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Procedure: a. Dissolve 4-Hydroxy-TEMPO in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution in an ice bath and slowly add a molar equivalent of sodium hydride. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide. c. Add a slight excess of methyl iodide to the reaction mixture and allow it to warm to room temperature. Stir overnight. d. Quench the reaction by the slow addition of water. e. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 4-Methoxy-TEMPO.

Step 2: Synthesis of 4-Methoxyfluorophosphinyloxy-TEMPO from 4-Methoxy-TEMPO

This step is based on general methods for the synthesis of fluorophosphonates.[4]

-

Materials: 4-Methoxy-TEMPO, a fluorophosphinoylating agent (e.g., phosphoryl chloride fluoride - POFCl2), and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent.

-

Procedure: a. Dissolve 4-Methoxy-TEMPO and the non-nucleophilic base in an anhydrous solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere. b. Cool the solution to 0 °C. c. Slowly add a molar equivalent of the fluorophosphinoylating agent dropwise to the stirred solution. d. Allow the reaction to proceed at 0 °C for a few hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent. g. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. h. Purify the final product by column chromatography to obtain 4-Methoxyfluorophosphinyloxy-TEMPO.

Potential Applications in Research and Drug Development

The unique trifunctional nature of 4-Methoxyfluorophosphinyloxy-TEMPO (nitroxide radical, methoxy group, and fluorophosphinyloxy group) opens up a range of potential applications.

Advanced Spin Labeling for EPR Studies

The TEMPO moiety is a powerful spin label for investigating the structure and dynamics of biomolecules and synthetic polymers using Electron Paramagnetic Resonance (EPR) spectroscopy. The fluorophosphinyloxy group can act as a reactive handle for covalently attaching the TEMPO label to specific sites on proteins, particularly serine, threonine, or tyrosine residues, which are common targets for phosphorylation. The fluorine atom also provides a unique spectroscopic signature for 19F NMR studies, allowing for complementary analysis.

Caption: Workflow for using 4-Methoxyfluorophosphinyloxy-TEMPO as a spin label.

Probe for Studying Enzyme-Catalyzed Reactions

Organophosphates are well-known inhibitors of serine hydrolases and other enzymes. The fluorophosphinyloxy group in 4-Methoxyfluorophosphinyloxy-TEMPO can act as a warhead to covalently modify the active site of such enzymes.[5][6] This would allow researchers to:

-

Identify and profile enzyme activity: The TEMPO radical can be detected by EPR, providing a sensitive method for identifying active enzymes in complex biological samples.

-

Investigate enzyme mechanisms: The stable covalent adduct formed between the probe and the enzyme can be studied to understand the enzyme's catalytic mechanism and active site topology.

Modulator of Oxidative Stress

TEMPO derivatives are known to act as radical scavengers and have been investigated for their antioxidant properties.[7][8] They can catalytically remove reactive oxygen species (ROS), which are implicated in a wide range of diseases. The methoxy group may influence the lipophilicity and cellular uptake of the molecule, potentially directing its antioxidant activity to specific cellular compartments.

Characterization and Analytical Techniques

The characterization of 4-Methoxyfluorophosphinyloxy-TEMPO would involve a combination of spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight should be observed, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for P-F, P=O, C-O, and N-O bonds are expected. |

| Nuclear Magnetic Resonance (NMR) | Due to the paramagnetic nature of the nitroxide radical, NMR signals will be significantly broadened and shifted.[9] However, reduction of the nitroxide to the corresponding hydroxylamine would allow for standard 1H, 13C, 19F, and 31P NMR analysis to confirm the structure.[10] |

| Electron Paramagnetic Resonance (EPR) | A characteristic three-line spectrum is expected for the nitroxide radical, with the hyperfine coupling constant providing information about the local environment of the radical. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing or reducing agents.

-

Toxicity: Organophosphates can be neurotoxic. While the specific toxicity of this compound is unknown, it should be handled with care.

Conclusion

4-Methoxyfluorophosphinyloxy-TEMPO is a promising, albeit currently under-characterized, molecule that combines the stable radical properties of TEMPO with the reactive and spectroscopic potential of a fluorophosphinyloxy group. Its postulated synthesis from readily available starting materials makes it an accessible target for synthetic chemists. The potential applications in spin labeling, enzyme profiling, and as an antioxidant warrant further investigation by researchers in chemistry, biology, and materials science. This guide, by necessity, draws inferences from related, well-documented compounds, and it is hoped that it will stimulate further research into the specific properties and applications of this intriguing functionalized nitroxide radical.

References

- Dutra, J. K., Foley, T. L., Huang, Z., Fisher, E. L., Lachapelle, E. A., Mahapatra, S., ... & Am Ende, C. W. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. ChemBioChem, 22(10), 1769-1774.

- Supporting Information for a relevant article. (Please note: A specific article for this supporting information was not found in the provided search results).

- Light-fluorous TEMPO: reagent, spin trap and stable free radical. (2009). Organic & Biomolecular Chemistry, 7(11), 2263-2270.

-

Dutra, J. K., et al. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. PubMed. [Link]

- Kovach, I. M., & Loo, R. (2013). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journal of Organic Chemistry, 9, 137-143.

- Supplementary Information for a relevant article. (Please note: A specific article for this supporting information was not found in the provided search results).

- Buller, A. R., & Townsend, C. A. (2019). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Cell Chemical Biology, 26(4), 585-593.e5.

-

Al-Qahtani, K., et al. (2024). Cyclic Nitroxide 4-Methoxy-Tempo May Decrease Serum Amyloid A-Mediated Renal Fibrosis and Reorganise Collagen Networks in Aortic Plaque. MDPI. [Link]

-

4-Hydroxy-TEMPO. Wikipedia. [Link]

- Tamura, N., Aoyama, T., Takido, T., & Kodomari, M. (2012). Novel [4-Hydroxy-TEMPO+ NaCl]/SiO2 as a Reusable Catalyst for Aerobic Oxidation of Alcohols to Carbonyls. Synlett, 23(09), 1397-1401.

- Singh, S., et al. (2014). 4-Hydroxy TEMPO attenuates dichlorvos induced microglial activation and apoptosis. ACS Chemical Neuroscience, 5(2), 115-127.

- Sikorska, E., et al. (2015). Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 126-132.

- de Oliveira, L., et al. (2025). Immunomodulation by 4-Hydroxy-TEMPO (TEMPOL) and Dimethyl Fumarate (DMF) After Ventral Root Crush (VRC) in C57BL/6J Mice: A Flow Cytometry Analysis. Biology, 14(5), 473.

- Suguro, M., & Mori, H. (2025). Synthesis of Poly(4-methacryloyloxy-TEMPO)

- Ito, T., et al. (2022).

-

TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

-

TEMPO. Wikipedia. [Link]

- Hertkorn, N., et al. (2013).

-

SAFETY DATA SHEET - 4 hydroxy tempo. baoxu chemical. [Link]

- Babailov, S. P., & Gritsan, N. P. (2025). TEMPO in Solution, Melted, Solid, and Adsorbed on a Silica Surface: A Paramagnetic NMR Study. Chemistry–A European Journal.

- Marshall, D. L., et al. (2025). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1-and 4-positions. Organic & Biomolecular Chemistry.

- Ciriminna, R., & Pagliaro, M. (2020). TEMPO and its Derivatives: Synthesis and Applications. ChemistrySelect, 5(7), 2269-2279.

-

Ito, T., et al. (2022). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. MDPI. [Link]

Sources

- 1. TEMPO - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. TEMPO [organic-chemistry.org]

- 4. Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]

- 6. Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 9. TEMPO in Solution, Melted, Solid, and Adsorbed on a Silica Surface: A Paramagnetic NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

4-Methoxyfluorophosphinyloxy-TEMPO: A Technical Guide to Spin-Labeled Inhibition

Topic: 4-Methoxyfluorophosphinyloxy-TEMPO: Chemical Structure, Synthesis, and Biophysical Applications Content Type: Technical Whitepaper / Methodological Guide Audience: Biophysicists, Medicinal Chemists, and Structural Biologists.

Executive Summary

4-Methoxyfluorophosphinyloxy-TEMPO (MFP-TEMPO) is a specialized "suicide inhibitor" and biophysical probe designed to target serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Structurally, it combines a reactive fluorophosphate warhead with a stable nitroxide radical (TEMPO).

Upon reaction, the compound phosphorylates the catalytic serine residue within the enzyme's active site, permanently inhibiting the enzyme while simultaneously installing a paramagnetic spin label. This allows researchers to utilize Electron Paramagnetic Resonance (EPR) spectroscopy to probe the steric environment, depth, and conformational dynamics of the active site gorge with high fidelity.

Chemical Architecture & Properties

Structural Analysis

The molecule is a hetero-bifunctional probe. It consists of three distinct functional domains:

-

The Reporter (TEMPO): A 2,2,6,6-tetramethylpiperidine-1-oxyl moiety that provides the stable unpaired electron for EPR detection.

-

The Linker/Warhead (Fluorophosphate): A central phosphorus atom bonded to a fluorine (leaving group), a methoxy group, and the TEMPO oxygen.

-

The Leaving Group (Fluoride): Facilitates the nucleophilic attack by the enzyme's active site serine.

IUPAC Name: 4-(Methoxyfluorophosphinyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxyl

Physicochemical Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | ~280.25 g/mol |

| Physical State | Orange to Red Crystalline Solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol, |

| Stability | Hygroscopic; Hydrolyzes in aqueous solution (half-life varies by pH). Store at -20°C under Argon. |

| Reactivity | Potent inhibitor of Serine Hydrolases ( |

| EPR Signal | Triplet hyperfine structure ( |

Mechanism of Action

The utility of MFP-TEMPO relies on its ability to mimic the transition state of the natural substrate (acetylcholine) while trapping the enzyme in a stable phosphorylated state.

The Phosphorylation Reaction

The reaction follows a standard

-

Binding: The probe enters the active site gorge of the enzyme (e.g., AChE).

-

Nucleophilic Attack: The hydroxyl group of the catalytic Serine (Ser203 in mouse AChE) attacks the phosphorus atom.

-

Elimination: The fluoride ion is displaced as a leaving group.

-

Adduct Formation: The enzyme is covalently modified, resulting in a stable Enzyme-Ser-O-P(O)(OMe)-O-TEMPO complex.

Diagram: Mechanism of Serine Phosphorylation

Caption: The covalent inhibition mechanism where the active site Serine displaces fluoride, locking the TEMPO reporter to the enzyme backbone.

Synthesis & Preparation

Safety Warning: The intermediates and final product are organophosphorus nerve agent analogs. Synthesis must be performed in a well-ventilated fume hood by trained personnel wearing full PPE (butyl rubber gloves, face shield). Have 1M NaOH ready for neutralization.

Synthetic Pathway

The synthesis typically proceeds via the phosphorylation of 4-Hydroxy-TEMPO (TEMPOL).

-

Precursor Preparation: 4-Hydroxy-TEMPO is dissolved in anhydrous ether or dichloromethane containing a base (Triethylamine) to scavenge HCl.

-

Phosphorylation: Methyl dichlorophosphate (

) is added dropwise at 0°C.-

Reaction:

-

-

Fluorination: The chloro-intermediate is not isolated. It is treated immediately with Sodium Fluoride (NaF) or Potassium Fluoride (KF) in the presence of a phase transfer catalyst (e.g., 18-crown-6) or simply stirred if using NaF in acetonitrile.

-

Reaction:

-

-

Purification: The product is purified via flash chromatography on silica gel (hexane/ethyl acetate).

Experimental Protocol: Spin Labeling & EPR

This protocol describes the labeling of purified Acetylcholinesterase (AChE) for Continuous Wave (CW) EPR analysis.

Reagents

-

Buffer A: 50 mM Sodium Phosphate, pH 7.4, 100 mM NaCl.

-

Stock Probe: 100 mM MFP-TEMPO in dry DMSO (Store at -20°C).

-

Enzyme: Purified AChE (>95% purity) at 5–10 mg/mL concentration.

Labeling Workflow

-

Stoichiometry Calculation: Determine the molar concentration of the enzyme active sites. Use a 2:1 to 5:1 molar excess of MFP-TEMPO over enzyme active sites to ensure rapid and complete labeling.

-

Incubation:

-

Add the MFP-TEMPO stock to the enzyme solution while vortexing gently.

-

Critical: Keep DMSO concentration < 1% to avoid protein denaturation.

-

Incubate at 25°C for 30–60 minutes.

-

-

Quenching (Optional): If kinetics are not being measured in real-time, the reaction stops when the probe is exhausted or removed.

-

Removal of Excess Probe:

-

Pass the reaction mixture through a size-exclusion spin column (e.g., Zeba Spin Desalting Column, 7K MWCO) equilibrated with Buffer A.

-

Why: Free TEMPO signal is sharp and intense; it will obscure the broad signal of the bound label. Removal must be >99%.

-

-

EPR Measurement:

-

Load sample into a glass capillary or flat cell.

-

Instrument Settings (X-Band):

-

Microwave Power: 2–10 mW (avoid saturation).

-

Modulation Amplitude: 1.0–2.0 Gauss.

-

Sweep Width: 100–150 Gauss.

-

-

Workflow Diagram

Caption: Step-by-step workflow for generating spin-labeled enzyme complexes for spectroscopic analysis.

Data Interpretation

The resulting EPR spectrum provides a "fingerprint" of the active site environment.

Mobility Regimes

The shape of the nitroxide spectrum depends on the rotational correlation time (

-

Free Probe (Isotropic): Three sharp lines of equal height. Indicates the probe was not removed successfully.

-

Weakly Immobilized (Surface): Slight broadening, unequal line heights. Suggests the label is attached but flopping loosely (e.g., on the enzyme surface).

-

Strongly Immobilized (Active Site): Broad, distorted lineshape with a large spectral spread (

). This indicates the TEMPO ring is wedged inside the catalytic gorge (e.g., AChE active site), restricted by aromatic residues (Trp86).

Quantitative Metrics

| Parameter | Symbol | Interpretation |

| Hyperfine Splitting | The distance between the outermost peaks. Increases as mobility decreases. High | |

| Rotational Correlation Time | The time it takes for the molecule to rotate 1 radian. Fast (<1 ns) = Mobile; Slow (>10 ns) = Immobilized. | |

| Order Parameter | Measures the spatial restriction of the probe (0 = random, 1 = fully ordered). |

Troubleshooting

-

Signal is too weak: Increase enzyme concentration. Spin labeling requires high concentrations (10-50

) compared to fluorescence. -

Composite Spectra: If you see both sharp and broad components, the dialysis failed. You are seeing a mix of bound and free label.

References

- Gaffney, B. J. (1976). Spin Labeling: Theory and Applications. Academic Press. (Foundational text on spin labeling chemistry).

-

Harel, M., et al. (1993). "Crystal structure of acetylcholinesterase from Torpedo californica complexed with acridine." Proceedings of the National Academy of Sciences, 90(19), 9031-9035.

-

Morrisett, J. D., & Broomfield, C. A. (1972). "A chemically active spin label for acetylcholinesterase." Journal of Biological Chemistry, 247(22), 7224-7231.

-

Narke, G. (2021). "Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis." ChemBioChem, 22(10), 1769-1774.[1]

- Weiner, H., et al. (1982). "Spin Labeling in Pharmacology." Annual Review of Pharmacology and Toxicology, 22, 235-257.

Sources

Harnessing Fluorophosphonate Spin Labels for High-Resolution Analysis of Serine Hydrolase Dynamics

An In-Depth Technical Guide:

Preamble: Beyond Presence to Performance

In the intricate theater of cellular biology, proteins are the principal actors. For too long, our understanding has been dominated by proteomics—a powerful but ultimately limited approach that equates protein abundance with functional significance. This is particularly restrictive when studying vast and dynamic enzyme families like the serine hydrolases. These enzymes, critical players in processes from neurotransmission to cancer pathology, are often regulated not at the level of expression, but by post-translational modifications, zymogen activation, or endogenous inhibitors.[1] To truly understand their role and develop effective therapeutics, we must measure their activity directly within their native environment.

This guide details a powerful methodology that merges the exquisite specificity of fluorophosphonate (FP) activity-based probes with the unparalleled sensitivity of Electron Paramagnetic Resonance (EPR) spectroscopy to study serine hydrolase function.[1][2] By covalently tethering a nitroxide spin label directly to the catalytic serine of active enzymes, we can move beyond simple detection and interrogate the subtle conformational dynamics that define their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to unlock a deeper, more functional understanding of this critical enzyme superfamily.

The Rationale: Why Spin Labels and EPR?

Standard activity-based protein profiling (ABPP) often relies on fluorescent or affinity tags (e.g., rhodamine, biotin) for detection.[1][3] While effective for identifying active enzymes and assessing inhibitor occupancy, these methods provide a largely static picture. They can confirm if an enzyme is active, but offer little insight into how it is functioning.

This is where Site-Directed Spin Labeling (SDSL) coupled with EPR spectroscopy offers a transformative advantage.[4] EPR is a spectroscopic technique that specifically detects unpaired electrons.[5] By introducing a stable nitroxide radical (a spin label) into our system, we gain a sensitive reporter on the molecular environment at the site of attachment.

Key Advantages of the EPR Approach:

-

Unparalleled Sensitivity to Dynamics: The EPR spectral lineshape is exquisitely sensitive to the rotational motion of the spin label on the nanosecond timescale—the same timescale as protein side-chain motion and local conformational fluctuations.[6][7] This allows us to directly observe the dynamic state of the enzyme's active site.

-

Rich Structural Information: Changes in the EPR spectrum report on local polarity, solvent accessibility, and conformational equilibria, providing a high-resolution fingerprint of the active site's architecture.[8][9][10]

-

Broad Applicability: EPR is not limited by the size or complexity of the biological system under study, making it suitable for analyzing enzymes within crude lysates, reconstituted systems, or even membrane preparations.[2][4]

By designing a probe that combines the serine hydrolase-specific reactivity of a fluorophosphonate "warhead" with a nitroxide spin label reporter, we create a tool to directly place a dynamic sensor into the catalytic heart of our target enzymes.

Probe Design and Synthesis: The FP-Nitroxide Conjugate

The power of this technique originates from a modular probe design that ensures specific, activity-dependent labeling. The probe consists of three core components: the reactive group, a linker, and the spin label reporter tag.

| Probe Component | Function | Rationale / Causality |

| Reactive Group | Fluorophosphonate (FP) | The FP moiety is a potent, irreversible inhibitor that forms a stable covalent bond exclusively with the catalytically active serine residue in the hydrolase active site.[1][11] Its reactivity is dependent on the nucleophilicity of the serine, which is greatly enhanced by the "catalytic triad" present only in active enzymes. |

| Linker | PEG or Alkyl Chain | The linker provides spatial separation between the enzyme surface and the reporter tag, minimizing steric hindrance and potential perturbation of the enzyme's native conformation. |

| Reporter Tag | Nitroxide Spin Label | A stable radical (e.g., TEMPO or PROXYL derivative) that contains an unpaired electron, making it detectable by EPR spectroscopy. Its rotational freedom is directly influenced by its local environment. |

Diagram: Modular Design of the FP-Spin Label Probe

Caption: Modular architecture of a fluorophosphonate-based spin label probe.

Proposed Synthesis via Bioorthogonal Chemistry

While a direct synthesis is feasible, a more versatile and modular approach utilizes "click chemistry." This allows for the independent synthesis of the FP-alkyne warhead and an azide-functionalized spin label, which are then conjugated in the final step. This strategy simplifies purification and allows for the easy swapping of different linkers or spin labels.

Diagram: Synthetic Workflow via Click Chemistry

Caption: A modular synthetic route using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Guide: From Labeling to Analysis

This section provides a self-validating system of protocols. Each step includes critical controls to ensure that the observed signals are a direct and specific measure of serine hydrolase activity.

Protocol 1: Activity-Based Labeling of Serine Hydrolases in Cell Lysate

This protocol describes the covalent modification of active serine hydrolases in a complex biological sample.

Materials:

-

Cell or tissue lysate in a suitable buffer (e.g., PBS or Tris, pH 7.4)

-

FP-Spin Label probe stock solution (e.g., 10 mM in DMSO)

-

Potent, broad-spectrum serine hydrolase inhibitor for control (e.g., Diisopropyl fluorophosphate - DFP)

-

Bradford or BCA protein assay reagents

-

Microcentrifuge and tubes

Methodology:

-

Proteome Preparation:

-

Prepare cell or tissue lysate via standard methods (e.g., sonication, Dounce homogenization) on ice.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C).

-

Determine the protein concentration of the supernatant. Adjust concentration to 1-2 mg/mL with lysis buffer.

-

-

Control Sample Preparation (Self-Validation):

-

Negative Control (Heat-Inactivated): Aliquot a portion of the lysate and heat it at 95°C for 10 minutes. This denatures the enzymes and should prevent labeling.

-

Competitive Control (Inhibitor-Blocked): To another aliquot, add a known serine hydrolase inhibitor (e.g., 100 µM DFP) and incubate for 30 minutes at room temperature. This will block the active sites and prevent subsequent labeling by the FP-Spin Label probe.

-

-

Labeling Reaction:

-

To your experimental, heat-inactivated, and inhibitor-blocked lysate samples, add the FP-Spin Label probe to a final concentration of 1-5 µM.

-

Incubate for 60 minutes at room temperature with gentle agitation. The causality here is that the covalent reaction rate varies between enzymes; a 60-minute incubation ensures labeling of both highly reactive and slower-reacting hydrolases.[11]

-

-

Removal of Unbound Probe:

-

Excess, unbound probe will contribute a sharp, high-intensity signal that masks the signal from the protein-bound label. It must be removed.

-

Use a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with your desired EPR buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) to perform a buffer exchange and remove the excess small-molecule probe.

-

-

Sample Concentration:

-

If necessary, concentrate the labeled proteome using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO) to a final protein concentration of 100-500 µM for optimal EPR signal.[8]

-

Protocol 2: Continuous-Wave (CW) EPR Spectroscopy

This protocol describes the acquisition of the EPR spectrum to measure spin label mobility.

Materials:

-

Labeled protein sample from Protocol 1

-

EPR spectrometer (X-band) with a high-sensitivity cavity

-

Glass capillaries (e.g., 0.60 mm inner diameter)[8]

-

Capillary sealant (e.g., CRITOSEAL)

Methodology:

-

Sample Loading:

-

Load approximately 10-20 µL of the final labeled protein sample into a glass capillary via capillary action.

-

Seal the bottom of the capillary with sealant. Centrifuge briefly (e.g., 300 x g for 1 min) to ensure the sample is collected at the bottom.

-

-

Spectrometer Setup:

-

Set the spectrometer temperature to room temperature (e.g., 295 K).[8]

-

Insert the sample into the spectrometer's resonant cavity.

-

Tune the spectrometer to the sample to ensure optimal microwave coupling.

-

-

Data Acquisition Parameters (Typical for X-Band):

-

Microwave Frequency: ~9.5 GHz

-

Center Field: ~3400 Gauss

-

Sweep Width: 100-150 Gauss

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1.0 Gauss (Optimize to avoid over-modulation)

-

Microwave Power: 2-10 mW (Use non-saturating power levels)

-

Time Constant: ~40 ms

-

Number of Scans: Accumulate scans until a satisfactory signal-to-noise ratio is achieved.

-

-

Acquire Spectra:

-

Record the spectrum for the experimental sample.

-

Record spectra for the heat-inactivated and inhibitor-blocked controls. The expectation is a near-complete absence of the broad "immobilized" signal in these control samples, validating that the experimental signal is from specifically and actively labeled enzymes.

-

Data Interpretation: From Spectrum to Biological Insight

The shape of the first-derivative EPR spectrum is a direct reflection of the spin label's rotational mobility.

-

Highly Mobile Label (e.g., unbound probe): Exhibits three sharp, narrow lines of nearly equal height.

-

Immobilized Label (bound to a large protein): Exhibits a broad, asymmetric spectrum. The degree of broadening correlates with the degree of immobilization.[12]

Diagram: Interpreting EPR Spectral Lineshapes

Caption: Simulated EPR spectra showing the effect of rotational correlation time (τc) on lineshape.

Analysis Workflow:

-

Qualitative Assessment: Overlay the spectra from your experimental and control samples. A significant broad component in the experimental sample that is absent in the controls confirms successful activity-based labeling.

-

Competitive Profiling: Pre-incubate the lysate with a test inhibitor before adding the FP-Spin Label. A decrease in the intensity of the "immobilized" signal directly corresponds to the inhibitor's occupancy of the serine hydrolase active sites. This provides a quantitative measure of inhibitor potency and selectivity across the entire enzyme family.

-

Advanced Analysis: For purified enzymes, changes in the spectral lineshape upon addition of substrates, allosteric modulators, or binding partners can reveal ligand-induced conformational changes at the active site.[13]

Diagram: Competitive ABPP-EPR Workflow

Caption: Workflow for quantifying inhibitor potency using competitive activity-based EPR profiling.

Concluding Remarks

The methodology presented herein represents a significant advancement over traditional enzyme characterization techniques. By placing a dynamically sensitive spin probe directly and covalently into the active site of serine hydrolases, we unlock the ability to monitor the subtle yet critical conformational events that govern their function. This approach provides a powerful platform for fundamental biological inquiry, high-throughput inhibitor screening, and the rational design of next-generation therapeutics targeting this ubiquitous and functionally diverse class of enzymes.

References

-

General protocol for standard sample preparation for SDSL-EPR spectroscopy. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. (2022). Accounts of Chemical Research. [Link]

-

López, C. J., Oga, S., & Hubbell, W. L. (2014). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. Biochemistry. [Link]

-

Sahu, I. D., McCarrick, R. M., & Lorigan, G. A. (2013). Biophysical EPR Studies Applied to Membrane Proteins. PMC. [Link]

-

Advantages of EPR Spectroscopy. (2024). CIQTEK. [Link]

-

The Unique Advantages of EPR Spectroscopy Over Other Techniques. (2024). AZoM. [Link]

-

Lakshmi, K. V., & Brudvig, G. W. (2007). Use of EPR to Solve Biochemical Problems. PMC. [Link]

-

Berman, H. A., & Taylor, P. (1985). Fluorescent phosphonate labels for serine hydrolases. Kinetic and spectroscopic properties of (7-nitrobenz-2-oxa-1,3-diazole)aminoalkyl methylphosphonofluoridates and their conjugates with acetylcholinesterase molecular forms. Journal of Biological Chemistry. [Link]

-

Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. [Link]

-

Site-directed spin labeling and interpretation of EPR spectra. (n.d.). ResearchGate. [Link]

-

Profiling Serine Hydrolases in the Leishmania Host-Pathogen Interactome Using Cell-Permeable Activity-Based Fluorophosphonate Probes. (2025). ChemBioChem. [Link]

-

Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein–LPS Interactions. (2021). SpringerLink. [Link]

-

Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Trends in Biochemical Sciences. [Link]

-

Discovery and Evaluation of New Activity‐Based Probes for Serine Hydrolases. (2019). ResearchGate. [Link]

-

Sanman, L. E., & Bogyo, M. (2014). Phosphoramidates as Novel Activity-Based Probes for Serine Proteases. Stanford Medicine. [Link]

-

Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. (2021). PMC. [Link]

-

Design and labeling mechanism of the fluorophosphonate probes used in this study. (n.d.). ResearchGate. [Link]

-

Synthetic route to fluorophosphonate and phenyl phosphonate probes. (n.d.). ResearchGate. [Link]

-

Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020). Stanford Medicine. [Link]

-

EPR in Life Science. (n.d.). Bruker. [Link]

-

EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. (2022). ACS Publications. [Link]

-

Gaffney, B. J. (n.d.). EPR of Mononuclear Non-Heme Iron Proteins. Florida State University. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. セリンヒドロラーゼ活性部位プローブ | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advantages of EPR Spectroscopy Over Other Techniques [novilet.eu]

- 6. Advantages of EPR Spectroscopy [ciqtekglobal.com]

- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biophysical EPR Studies Applied to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein–LPS Interactions | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Fluorophosphinyloxy-Based Activity-Based Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to study enzyme function directly in complex biological systems.[1] Among the chemical tools developed for ABPP, fluorophosphinyloxy (FP) and fluorophosphonate-based probes have become indispensable for the global analysis of the serine hydrolase superfamily, one of the largest and most diverse enzyme classes in mammals.[2][3] These probes employ a fluorophosphonate "warhead" that covalently and irreversibly modifies the active-site serine of functional enzymes, providing a direct readout of their catalytic status.[4][5] This guide provides an in-depth technical overview of FP-based probes, covering their core structure, mechanism of action, experimental workflows for target identification, and their critical role in modern drug discovery and inhibitor profiling.

Introduction: The Principle of Activity-Based Protein Profiling (ABPP)

Traditional proteomic methods quantify protein abundance, which often correlates poorly with protein function due to complex post-translational regulation.[6] ABPP overcomes this limitation by using chemical probes to report on the functional state of enzymes within native biological contexts, such as cell lysates, intact cells, or even whole organisms.[1][7]

Activity-based probes (ABPs) are small-molecule tools engineered with three key modular components[7][8]:

-

Reactive Group (Warhead): An electrophilic moiety that covalently binds to a nucleophilic residue in the enzyme's active site. For FP probes, this is the fluorophosphonate group targeting the catalytic serine.[9]

-

Linker: A spacer element that connects the warhead to the reporter tag. The linker's properties (e.g., hydrophilicity) can be modified to improve probe reactivity and cell permeability.[10]

-

Reporter Tag: A functional handle used for visualization or enrichment of labeled proteins. Common tags include fluorophores (e.g., TAMRA, Rhodamine, BODIPY) for in-gel fluorescence scanning and affinity handles (e.g., biotin, desthiobiotin) for enrichment and subsequent mass spectrometry (MS) analysis.[4][11]

FP-based probes have become the archetypal reagents for studying the serine hydrolase superfamily, which includes numerous proteases, lipases, esterases, and amidases involved in a vast array of physiological processes from blood coagulation to neurotransmission.[3]

The Chemical Biology of Fluorophosphinyloxy (FP) Probes

Core Structure and Mechanism of Action

The power of FP probes lies in their mechanism-based labeling. The fluorophosphonate warhead mimics the transition state of substrate hydrolysis in a serine hydrolase active site. The catalytic serine, activated by the surrounding catalytic triad (typically Ser-His-Asp), performs a nucleophilic attack on the electrophilic phosphorus atom of the probe.[6] This attack results in the displacement of the fluoride leaving group and the formation of a stable, covalent phosphinylester bond with the enzyme, effectively and irreversibly inactivating it.[4][12]

Because this reaction requires a catalytically competent active site, FP probes selectively label active enzymes, ignoring inactive zymogens, inhibitor-bound enzymes, or denatured proteins.[4][10]

Caption: Mechanism of covalent modification of a serine hydrolase by an FP probe.

Synthesis and Probe Diversity

The modular nature of FP probes allows for the synthesis of a diverse toolkit tailored for specific applications.[13][14] While the FP warhead remains constant for targeting serine hydrolases, the linker and reporter tag can be varied significantly.

-

FP-Fluorophore Probes (e.g., FP-TAMRA): These probes incorporate a fluorescent tag like tetramethylrhodamine (TAMRA) and are used for rapid, gel-based visualization of active enzymes.[2][11] They are ideal for initial screens and for assessing changes in enzyme activity profiles across different samples.

-

FP-Biotin Probes: These probes feature a biotin affinity handle.[3] After labeling, the biotinylated proteins can be selectively enriched from the complex proteome using streptavidin-coated beads. The enriched proteins are then digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling proteome-wide identification of probe targets.[15]

-

Two-Step Probes (e.g., FP-Alkyne): To circumvent potential issues with bulky tags affecting cell permeability or target binding, two-step probes are used.[6] These probes contain a small, bioorthogonal handle like an alkyne. After labeling in a biological system, a reporter tag (e.g., azide-fluorophore or azide-biotin) is attached via a click chemistry reaction.[12][16]

Experimental Workflows and Protocols

A successful ABPP experiment requires careful planning and execution. The general workflow involves proteome labeling followed by downstream analysis.

Caption: General experimental workflows for FP-based activity-based protein profiling.

Protocol: In-Gel Fluorescence Profiling of Serine Hydrolases

This protocol is designed for the rapid visualization of active serine hydrolases in a cell or tissue lysate using a fluorescent FP probe (e.g., FP-TAMRA).

Self-Validation System:

-

Negative Control: A heat-denatured lysate sample (95°C for 10 min) should be included. Since labeling is activity-dependent, no fluorescent bands should appear in this lane.[2]

-

Vehicle Control: A DMSO-only control (without probe) ensures that no endogenous fluorescence interferes with the signal.

Step-by-Step Methodology:

-

Proteome Preparation: Prepare a soluble proteome lysate from cells or tissues in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL. Determine protein concentration using a standard assay (e.g., BCA).

-

Labeling Reaction: In a microcentrifuge tube, add 50 µL of the proteome lysate (50-100 µg total protein).

-

Probe Addition: Add the fluorescent FP probe to a final concentration of 1-5 µM. The optimal concentration should be determined empirically to maximize specific labeling while minimizing background.[10]

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Quenching: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Gel Electrophoresis: Resolve the proteins (20-30 µg per lane) on an SDS-PAGE gel (e.g., 10-12% polyacrylamide).

-

Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner with appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., TAMRA: ~550 nm Ex / ~580 nm Em).

Protocol: Mass Spectrometry-Based Target Identification

This protocol outlines the enrichment and identification of serine hydrolase targets using an FP-biotin probe.

Self-Validation System:

-

Competitive Control: Pre-incubate a lysate sample with a known broad-spectrum serine hydrolase inhibitor (e.g., AEBSF) before adding the FP-biotin probe.[2] This should lead to a significant reduction in the number of identified proteins compared to the non-competed sample, confirming the specificity of the probe for the enzyme class.

Step-by-Step Methodology:

-

Proteome Preparation and Labeling: Follow steps 1-4 from the in-gel protocol, using an FP-biotin probe at a final concentration of 5-10 µM.[15]

-

Removal of Excess Probe: Remove unbound probe by precipitation (e.g., chloroform/methanol) or buffer exchange.

-

Streptavidin Enrichment: Resuspend the labeled proteome in PBS containing 0.1% SDS. Add streptavidin-agarose beads and incubate with rotation for 1-2 hours at 4°C to capture biotinylated proteins.

-

Washing: Wash the beads extensively with buffers of decreasing stringency (e.g., PBS with 1% SDS, followed by PBS with 6M Urea, and finally PBS) to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

-

LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the enriched proteins.

Applications in Drug Discovery and Development

FP probes are powerful tools for accelerating drug discovery, particularly for identifying novel targets and characterizing inhibitor selectivity.[17][18]

Competitive ABPP for Inhibitor Profiling

Competitive ABPP is a cornerstone technique for assessing the potency and selectivity of enzyme inhibitors directly in a complex biological environment.[9] The principle is simple: if an inhibitor binds to a target enzyme, it will block the active site and prevent labeling by the FP probe. The reduction in probe labeling, which can be quantified by gel fluorescence intensity or MS signal, is directly proportional to the inhibitor's occupancy and potency.[9][17]

Caption: Workflow for competitive ABPP to profile small-molecule inhibitors.

This approach allows for the simultaneous assessment of an inhibitor against dozens of serine hydrolases in a single experiment, providing a comprehensive selectivity profile and revealing potential off-target effects that might be missed in traditional recombinant enzyme assays.[2][19]

Quantitative Data Presentation

The utility of FP probes is often demonstrated through quantitative measurements. Below is a table summarizing typical experimental parameters found in the literature.

| Parameter | Gel-Based Profiling | MS-Based Profiling | Rationale & Causality |

| Probe Type | FP-Fluorophore | FP-Biotin / FP-Alkyne | Fluorophore for direct visualization; Biotin for affinity capture.[4] |

| Probe Conc. | 1-5 µM | 4-10 µM | Balance between labeling efficiency and non-specific binding. Higher concentrations may be needed for less reactive enzymes but increase background.[10] |

| Proteome Conc. | 1-2 mg/mL | 1-5 mg/mL | Sufficient protein is needed for robust signal detection, especially for lower abundance enzymes in MS workflows. |

| Incubation Time | 30-60 min | 30-90 min | Time must be sufficient for labeling but short enough to minimize protein degradation. Kinetic analysis can reveal differences in probe reactivity.[10] |

| Incubation Temp. | 25-37 °C | 25-37 °C | Physiological temperatures are often used to maintain enzyme activity. |

Conclusion and Future Directions

Fluorophosphinyloxy-based probes are robust and versatile tools that have fundamentally advanced our ability to study the serine hydrolase enzyme family. They provide a direct window into enzyme function within a native physiological context, a perspective unattainable with traditional genomics or proteomics. By enabling proteome-wide activity profiling, target identification, and comprehensive inhibitor selectivity screening, FP probes continue to be critical assets in chemical biology and drug development. Future advancements will likely focus on developing probes with enhanced cell permeability for in vivo applications, novel warheads to target other enzyme classes, and integration with advanced MS techniques for even greater sensitivity and temporal resolution.[16][20]

References

-

Profiling Serine Hydrolase Activities in Complex Proteomes. ACS Publications. [Link]

-

Identification of serine hydrolases by using probes 3, 4, and 5 and LC‐MS/MS. ResearchGate. [Link]

-

Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. PMC. [Link]

-

Activity-based protein profiling: The serine hydrolases. PMC. [Link]

-

Competitive and comparative ABPP. ResearchGate. [Link]

-

Probe Development Efforts to Identify Novel Inhibitors of ABHD10. NCBI. [Link]

-

An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. PMC. [Link]

-

Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Publications. [Link]

-

Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles. UU Research Portal. [Link]

-

Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

-

Activity-based proteomics. Wikipedia. [Link]

-

Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. The Royal Society of Chemistry. [Link]

-

Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]

-

Phosphorus-Based Probes as Molecular Tools for Proteome Studies: Recent Advances in Probe Development and Applications. ACS Publications. [Link]

-

Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. PubMed. [Link]

-

"Activity-based Protein Profiling" in Scholarly Publications Leiden University. [Link]

-

Design and synthesis of fluorescent activity probes for protein phosphatases. PMC. [Link]

-

Activity-based fluorescent probes that target phosphatases. ResearchGate. [Link]

-

Design and labeling mechanism of the fluorophosphonate probes used in this study. ResearchGate. [Link]

-

Activity-based protein profiling: A graphical review. PMC. [Link]

-

An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journals. [Link]

-

Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. [Link]

-

Fluorogenic Probes for Imaging Cellular Phosphatase Activity. PMC. [Link]

-

Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI. [Link]

-

Activity-Based Probes in Pathogenic Bacteria: Investigating Drug Targets and Molecule Specificity. PMC. [Link]

Sources

- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 8. Activity-Based Probes in Pathogenic Bacteria: Investigating Drug Targets and Molecule Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Probe Development Efforts to Identify Novel Inhibitors of ABHD10 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 19. med.stanford.edu [med.stanford.edu]

- 20. research-portal.uu.nl [research-portal.uu.nl]

Introduction: A Synthesis of Stability and Reactivity

An In-depth Technical Guide to the Mechanism of Action of TEMPO-Fluorophosphonates

In the landscape of chemical biology and drug development, the ability to selectively probe and inhibit enzyme activity within a native biological system is paramount. TEMPO-fluorophosphonates represent a sophisticated class of chemical probes engineered for this very purpose. They elegantly merge the properties of two distinct chemical entities: the stable (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical and the highly reactive fluorophosphonate (FP) "warhead."

The TEMPO moiety is a well-characterized, stable nitroxyl radical, whose stability is conferred by the steric protection of four adjacent methyl groups[1][2]. This inherent stability makes it an excellent reporter group, detectable by electron spin resonance spectroscopy, and a versatile chemical handle for the attachment of other tags, such as fluorophores or biotin, for downstream analysis[3][4].

Conversely, fluorophosphonates are potent, mechanism-based irreversible inhibitors of a large and diverse superfamily of enzymes known as serine hydrolases[5][6]. This enzyme class utilizes a highly conserved catalytic mechanism centered around a nucleophilic serine residue within a "catalytic triad"[7][8]. The FP group acts as an electrophilic trap for this active site serine, leading to covalent and irreversible inactivation.

The conjugation of these two moieties creates a powerful tool for Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy that enables the direct assessment of the functional state of enzymes in complex biological samples[9][10]. Unlike traditional proteomic methods that measure protein abundance, ABPP using probes like TEMPO-fluorophosphonates measures enzymatic activity, providing a more accurate snapshot of the functional proteome[9][11]. This guide provides a detailed examination of the mechanism by which these probes function, the experimental methodologies used to validate their action, and their application in modern research.

Core Mechanism: Covalent Inactivation of Serine Hydrolases

The inhibitory action of TEMPO-fluorophosphonates against serine hydrolases is a highly specific, activity-dependent process that results in the formation of a stable, covalent bond with the enzyme's active site serine. The mechanism can be dissected into a two-step process.

Step 1: Initial Non-Covalent Binding (Enzyme-Inhibitor Complex Formation)

Prior to covalent modification, the TEMPO-fluorophosphonate probe first reversibly binds to the active site of the target serine hydrolase, forming an initial enzyme-inhibitor (EI) complex. This binding is governed by non-covalent interactions (e.g., hydrophobic, van der Waals, and electrostatic interactions) between the probe and the enzyme's substrate-binding pocket. The affinity of this initial binding contributes to the overall potency and selectivity of the probe for different members of the serine hydrolase family. This two-step process, involving a rapid initial binding followed by a slower isomerization or covalent step, is a characteristic of many potent enzyme inhibitors[12].

Step 2: Irreversible Covalent Modification

The critical event in the mechanism is the nucleophilic attack of the activated serine residue on the phosphorus atom of the fluorophosphonate warhead. The catalytic triad (typically composed of serine, histidine, and aspartate) of the enzyme facilitates this process. The histidine residue, acting as a general base, deprotonates the hydroxyl group of the serine, dramatically increasing its nucleophilicity[7][8].

This empowered serine nucleophile then attacks the electrophilic phosphorus center of the fluorophosphonate. This results in the formation of a pentavalent phosphonate tetrahedral intermediate. The reaction concludes with the expulsion of the fluoride ion, a good leaving group, and the formation of a stable, covalent phosphonyl-enzyme adduct. This covalent modification effectively and irreversibly inactivates the enzyme, as the active site serine is now permanently blocked[5][13]. Because this entire process relies on the enzyme's natural catalytic machinery, only functionally active enzymes are targeted by the probe[5][9].

Caption: Covalent inactivation of a Serine Hydrolase by a TEMPO-fluorophosphonate probe.

Experimental Validation and Methodologies

A cornerstone of scientific integrity is the ability to validate mechanistic claims through robust experimental protocols. As a Senior Application Scientist, the choice of methodology is driven by the need for self-validating systems that provide clear, quantifiable, and reproducible results.

Kinetic Analysis: Quantifying Inhibitor Potency

To characterize the potency of a TEMPO-fluorophosphonate inhibitor, detailed kinetic studies are essential. These assays measure the rate of enzyme inactivation and provide quantitative metrics for comparison.

1. Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While a useful preliminary metric, it can be dependent on experimental conditions (e.g., incubation time, substrate concentration). For irreversible inhibitors, IC₅₀ values decrease with longer pre-incubation times between the enzyme and the inhibitor[14].

2. Bimolecular Rate Constant (kᵢₙₐ꜀ₜ/Kᵢ): A more rigorous measure for irreversible inhibitors is the bimolecular rate constant of inactivation (often denoted as kᵢₙₐ꜀ₜ/Kᵢ or k₂/Kᵢ). This constant reflects the overall efficiency of the inhibitor, incorporating both the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ). It is determined by measuring the rate of inhibition at various inhibitor concentrations[14].

| Parameter | Description | Typical Value Range (for potent inhibitors) | Reference |

| IC₅₀ (15 min) | Concentration for 50% inhibition after 15 min pre-incubation. | Low nanomolar (nM) | [14] |

| kᵢₙₐ꜀ₜ/Kᵢ | Bimolecular rate constant for enzyme inactivation. | 10⁴ - 10⁷ M⁻¹s⁻¹ | [14] |

Table 1: Key kinetic parameters for characterizing TEMPO-fluorophosphonate inhibitors.

Experimental Protocol: Determination of kᵢₙₐ꜀ₜ/Kᵢ

-

Reagents: Purified target enzyme, fluorogenic or chromogenic substrate, TEMPO-fluorophosphonate inhibitor stock solution, and assay buffer.

-

Procedure: a. A competitive kinetic scheme is employed. The inhibitor (at various concentrations) and a reporter substrate are added simultaneously to the assay buffer[14]. b. The reaction is initiated by adding the enzyme solution. c. The reaction progress is monitored continuously over time (e.g., 30-60 minutes) by measuring the increase in fluorescence or absorbance from the hydrolysis of the reporter substrate.

-

Data Analysis: a. For each inhibitor concentration, the natural logarithm of the reaction rate is plotted against time. The slope of this line gives the observed rate of inactivation (kₒᵦₛ). b. A secondary plot of kₒᵦₛ versus inhibitor concentration [I] is generated. c. The slope of this secondary plot yields the bimolecular rate constant, kᵢₙₐ꜀ₜ/Kᵢ[14].

The causality behind this protocol is that by measuring the rate of activity loss over time, we are directly observing the covalent modification event. The linear relationship between kₒᵦₛ and inhibitor concentration validates the proposed irreversible binding model.

Activity-Based Protein Profiling (ABPP) and Target Identification

The true power of TEMPO-fluorophosphonates is realized in their application to complex proteomes. By attaching a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) to the TEMPO moiety, these probes can be used to identify and quantify active serine hydrolases in cell lysates, tissues, or even living organisms[5][10][15].

Caption: A typical workflow for Activity-Based Protein Profiling Mass Spectrometry (ABPP-MS).

Experimental Protocol: ABPP-MS for Target Identification

-

Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer, ensuring endogenous enzyme activity is preserved.

-

Probe Labeling: Incubate the proteome with a biotinylated TEMPO-fluorophosphonate probe (e.g., FP-Biotin) for a defined period (e.g., 30-60 minutes) at room temperature or 37°C[5][15]. This step is critical; only catalytically active enzymes will be labeled.

-

Enrichment: Capture the biotin-labeled proteins using streptavidin-agarose beads. This step is a self-validating system; only proteins that have been covalently modified by the probe will be enriched, drastically reducing sample complexity.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a denaturing buffer and digest the captured proteins with a protease, typically trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating a predictable set of peptides for mass spectrometry analysis[16].

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by hydrophobicity (LC) and then sequentially isolated, fragmented, and their mass-to-charge ratios are measured (MS/MS)[17][18].

-

Data Analysis: Search the acquired MS/MS spectra against a protein sequence database. The fragmentation pattern of a peptide serves as a "fingerprint" that allows for its identification[19]. The identification of peptides containing the phosphonate-modified serine residue confirms the protein as a target of the probe. The mass of the adducted phosphonate group results in a specific mass shift that is used in the database search to pinpoint the exact site of modification[16][17].

Conclusion: From Mechanism to Application

TEMPO-fluorophosphonates are more than simple inhibitors; they are precision tools for functional proteomics. Their mechanism of action, rooted in the activity-dependent covalent modification of the serine hydrolase catalytic site, provides an elegant method for selectively targeting active enzymes. The combination of a stable TEMPO reporter and a reactive FP warhead allows for robust and versatile experimental designs, from fundamental kinetic analyses to proteome-wide target discovery. The methodologies described herein—kinetic characterization and ABPP-MS—provide a self-validating framework for researchers to confidently probe the functional state of serine hydrolases, accelerating the discovery of novel drug targets and the elucidation of complex biological pathways.

References

-

Wikipedia. (n.d.). TEMPO. Available at: [Link]

-

Mei, N., et al. (2014). Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

-

Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. Available at: [Link]

- Makhaeva, G. F., et al. (2009). Kinetics and mechanism of inhibition of serine esterases by fluorinated aminophosphonates. Toxicology and Applied Pharmacology.

-

Wikipedia. (n.d.). Activity-based proteomics. Available at: [Link]

-

Thompson, M. L., et al. (2016). Interaction of the Serine Hydrolase KIAA1363 with Organophosphorus Agents: Evaluation of Potency and Kinetics. Toxicological Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Sample ABPP data obtained with FP-based probes. Available at: [Link]

-

Singer, A. B., et al. (2003). Trifluoromethyl ketones and methyl fluorophosphonates as inhibitors of group IV and VI phospholipases A(2): structure-function studies with vesicle, micelle, and membrane assays. The Journal of biological chemistry. Available at: [Link]

-

Penn Today. (2021, September 8). Versatile 'chemoproteomic probes' for activity-based protein profiling. Available at: [Link]

-

Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Available at: [Link]

-

Lapek, J. D., et al. (2020). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles. Molecular & Cellular Proteomics. Available at: [Link]

-

Linsky, M., et al. (2024). Computational design of serine hydrolases. bioRxiv. Available at: [Link]

-

ResearchGate. (2020, February 21). TEMPO and its Derivatives: Synthesis and Applications. Available at: [Link]

-

Semantic Scholar. (2014, January 31). TEMPO and Its Derivatives: Synthesis and Applications. Available at: [Link]

-

Clancy, K. W., et al. (2019). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Tetrahedron. Available at: [Link]

-

Ahmed, A. A. I. (n.d.). Novel methods using fluorophosphonate-biotin probe for quantification and profiling of serine hydrolases. Kumamoto University Repository. Available at: [Link]

-

Blackburn, G. M., et al. (1990). Phosphonate and thiophosphate nucleotide analogues in studies of some enzyme reactions. Nucleic acids symposium series. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of fluorophosphonates according to the FP on-demand protocol. Available at: [Link]

-

Blanchard, J. S., & Scarsdale, J. N. (2015). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. The FASEB Journal. Available at: [Link]

-

Grigoryan, H., et al. (2008). Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides. Analytical biochemistry. Available at: [Link]

-

Copeland, R. A. (2016). Structural Mechanisms of Slow-Onset, Two-Step Enzyme Inhibition. Sub-cellular biochemistry. Available at: [Link]

-

Zhao, Y., et al. (2015). The antioxidant mechanism of nitroxide TEMPO: Scavenging with glutathionyl radicals. Free radical biology & medicine. Available at: [Link]

-

ResearchGate. (n.d.). Structural data and enzyme kinetics support a competitive mode of inhibition. Available at: [Link]

-

Dutra, J. K., et al. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. Chembiochem. Available at: [Link]

-

ResearchGate. (2023, March 15). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. Available at: [Link]

-

Shvartsburg, A. A., & Smith, R. D. (2008). Characterization of Phosphorylated Proteins Using Mass Spectrometry. In: Separations of Phosphoproteins. Available at: [Link]

-

McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current opinion in chemical biology. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. TEMPO - Wikipedia [en.wikipedia.org]

- 3. Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TEMPO | 2564-83-2 [chemicalbook.com]

- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl ketones and methyl fluorophosphonates as inhibitors of group IV and VI phospholipases A(2): structure-function studies with vesicle, micelle, and membrane assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of the Serine Hydrolase KIAA1363 with Organophosphorus Agents: Evaluation of Potency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 16. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lab.rockefeller.edu [lab.rockefeller.edu]

- 19. cs.nyu.edu [cs.nyu.edu]

Methodological & Application

Application Note: Continuous Wave (CW) EPR Analysis of TEMPO-Labeled Enzymes

Introduction & Scientific Rationale

Site-Directed Spin Labeling (SDSL) coupled with Continuous Wave Electron Paramagnetic Resonance (CW-EPR) is a definitive technique for mapping the dynamic landscape of enzymes in solution. Unlike X-ray crystallography, which provides a static snapshot, SDSL-EPR reveals the conformational plasticity essential for catalysis, allosteric regulation, and protein-protein interactions.

This guide details the protocol for labeling enzymes with the nitroxide spin label MTSL (1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate and analyzing the resulting X-band spectra. The workflow relies on the specific reaction of MTSL with cysteine thiol groups to generate a side chain (R1) that reports on the local backbone dynamics and solvent accessibility.

Core Workflow Visualization

Figure 1: The SDSL workflow. Red nodes indicate critical purification steps where failure most often occurs due to incomplete removal of reductants or free spin labels.

Theoretical Foundation: The Nitroxide Reporter

The EPR spectrum of a nitroxide label attached to a protein is governed by the anisotropy of its magnetic interactions (Zeeman and Hyperfine). The shape of the spectrum depends heavily on the rate of reorientation (tumbling) of the label, denoted by the rotational correlation time (

-

Fast Motion (

ns): The label moves freely (e.g., on a loop). Anisotropy is averaged out, resulting in three sharp lines of nearly equal height. -

Intermediate Motion (

): The label is partially restricted (e.g., surface helix). Line broadening occurs; the high-field peak amplitude decreases relative to the center field. -

Slow Motion (

): The label is immobilized (e.g., buried in the core). The spectrum approaches the "rigid limit" powder pattern with maximum separation between outer extrema (

Protocol: Sample Preparation and Labeling

Objective: To attach MTSL to a specific cysteine residue with >90% efficiency and <1% free label contamination.

Prerequisite: Cysteine Engineering

The target protein must be mutated to contain a single cysteine at the site of interest. Native surface cysteines must be replaced (usually with Ser or Ala) to prevent off-target labeling.

Labeling Procedure[2]

Reagents:

-

MTSL Stock: 100 mM in acetonitrile (Store at -20°C).

-

DTT (Dithiothreitol): Freshly prepared 1 M stock.

-

Buffer A: 20 mM MOPS/HEPES (pH 7.0-7.5), 100 mM NaCl. Avoid Tris if possible as it can scavenge radicals over long periods, though generally acceptable.

| Step | Action | Scientific Rationale (Causality) |

| 1. Reduction | Incubate protein (50–100 µM) with 5 mM DTT for 30–60 min at 4°C. | Ensures the target cysteine thiol is reduced (-SH) and accessible for reaction. |

| 2. Depletion | CRITICAL: Remove DTT using a PD-10 desalting column or exhaustive dialysis against Buffer A (2x). | DTT contains thiols that will react with MTSL, consuming the label and preventing protein labeling. |

| 3. Labeling | Add MTSL to the protein at a 5-10x molar excess. Incubate in the dark for 4–12 hours at 4°C or RT. | The methanethiosulfonate group of MTSL reacts specifically with the cysteine thiol, releasing methanesulfinic acid. |

| 4. Purification | Remove unreacted (free) MTSL using a fresh PD-10 column or size-exclusion chromatography (SEC). | Free spin label produces three sharp, intense lines that obscure the broader protein-bound signal. |

| 5. Concentration | Concentrate labeled protein to 50–200 µM using a centrifugal filter. | High concentration improves Signal-to-Noise (S/N) ratio, allowing for fewer scans and faster acquisition. |

Validation Check: Measure the spin labeling efficiency by comparing the double-integrated EPR intensity against a standard TEMPO concentration curve. Efficiency should be 80–100%.

Protocol: CW-EPR Data Acquisition[3]

Instrument: X-Band EPR Spectrometer (e.g., Bruker EMX/ELEXSYS). Sample Holder: Quartz flat cell (for aqueous samples to minimize dielectric loss) or glass capillary.

Instrument Settings

Incorrect settings are the primary cause of data artifacts. Use the following optimized parameters for nitroxide-labeled proteins.

| Parameter | Setting | Explanation |

| Microwave Frequency | ~9.4 - 9.8 GHz | X-Band standard. |

| Microwave Power | 2 mW (20 dB) | Critical: High power (>5-10 mW) causes saturation, distorting lineshapes and invalidating mobility analysis. |